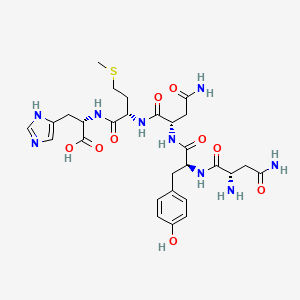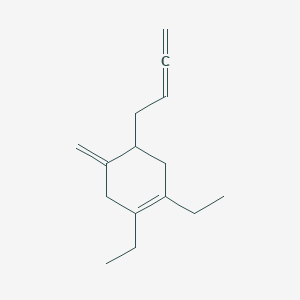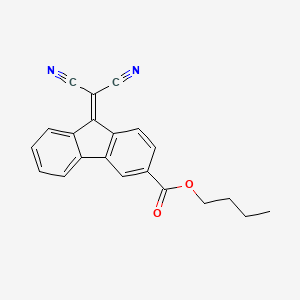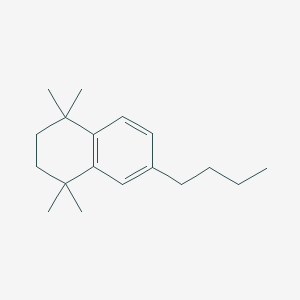![molecular formula C22H23NOS B14250329 2-{[(4-Methoxyphenyl)(diphenyl)methyl]sulfanyl}ethan-1-amine CAS No. 500999-99-5](/img/structure/B14250329.png)
2-{[(4-Methoxyphenyl)(diphenyl)methyl]sulfanyl}ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(4-Methoxyphenyl)(diphenyl)methyl]sulfanyl}ethan-1-amine is an organic compound characterized by the presence of a sulfanyl group attached to an ethan-1-amine backbone. This compound is notable for its complex structure, which includes a methoxyphenyl group, a diphenylmethyl group, and a sulfanyl linkage. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Methoxyphenyl)(diphenyl)methyl]sulfanyl}ethan-1-amine typically involves the protection of cysteamine with trityl or methoxytrityl groups. The process includes on-resin formation of N-2-[thioethyl]glycine and further peptide precursor synthesis. The synthesis can be performed manually or using automated microwave-assisted methods .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar protection and deprotection strategies, often optimized for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[(4-Methoxyphenyl)(diphenyl)methyl]sulfanyl}ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to yield different amine derivatives.
Substitution: The methoxyphenyl and diphenylmethyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted aromatic compounds, depending on the specific reaction pathway and conditions used.
Applications De Recherche Scientifique
2-{[(4-Methoxyphenyl)(diphenyl)methyl]sulfanyl}ethan-1-amine is utilized in several scientific research fields:
Chemistry: It serves as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic applications, including its role as a pharmacological agent, is ongoing.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-{[(4-Methoxyphenyl)(diphenyl)methyl]sulfanyl}ethan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function. Additionally, the aromatic groups can participate in π-π interactions, influencing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxyphenethylamine: Shares the methoxyphenyl group but lacks the sulfanyl and diphenylmethyl groups.
2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Contains a methoxyphenyl group and a boron-containing ring but differs in overall structure and functionality.
Uniqueness
2-{[(4-Methoxyphenyl)(diphenyl)methyl]sulfanyl}ethan-1-amine is unique due to its combination of a sulfanyl group with methoxyphenyl and diphenylmethyl groups, providing distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
500999-99-5 |
|---|---|
Formule moléculaire |
C22H23NOS |
Poids moléculaire |
349.5 g/mol |
Nom IUPAC |
2-[(4-methoxyphenyl)-diphenylmethyl]sulfanylethanamine |
InChI |
InChI=1S/C22H23NOS/c1-24-21-14-12-20(13-15-21)22(25-17-16-23,18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15H,16-17,23H2,1H3 |
Clé InChI |
USJAPMAPKACCAJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid,2-oxo-3,6-diphenyl-,1,1-dimethylethyl ester,(3S,5S,6R)-](/img/structure/B14250255.png)

![Formic acid;2-[2-(2-hexoxyethoxy)ethoxy]ethanol](/img/structure/B14250268.png)
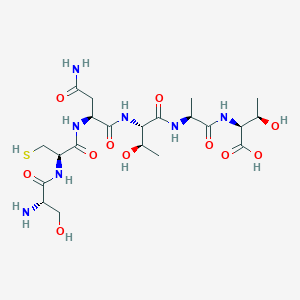
![Phosphonic acid, [2-(2,5-dimethoxyphenyl)-2-oxoethyl]-, dimethyl ester](/img/structure/B14250286.png)
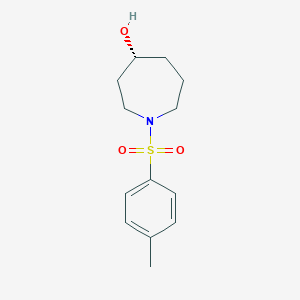

![5H-Pyrrolo[1,2-a]imidazole-6-thiol, 6,7-dihydro-, (S)-](/img/structure/B14250295.png)
